molecular formula C23H15N3O6 B11505584 Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate

Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate

Cat. No.: B11505584
M. Wt: 429.4 g/mol
InChI Key: MIGJIOFAMLVMLQ-UHFFFAOYSA-N
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Description

Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate is a complex organic compound featuring a spiro structure that integrates indole and pyranochromen moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate typically involves multi-component reactions. One common method includes the reaction of isatins, malononitrile, and various 1,3-dicarbonyl compounds in the presence of catalysts such as triethylamine in ethanol . The reaction conditions often require heating to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DMSO-HCl, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions include various substituted spiro[indole-pyranochromen] derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2’-amino-3’-cyano-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]chromen]-1-YL}acetate is unique due to its spiro structure, which integrates indole and pyranochromen moieties.

Properties

Molecular Formula

C23H15N3O6

Molecular Weight

429.4 g/mol

IUPAC Name

methyl 2-(2'-amino-3'-cyano-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-1-yl)acetate

InChI

InChI=1S/C23H15N3O6/c1-30-17(27)11-26-15-8-4-3-7-13(15)23(22(26)29)14(10-24)20(25)32-19-12-6-2-5-9-16(12)31-21(28)18(19)23/h2-9H,11,25H2,1H3

InChI Key

MIGJIOFAMLVMLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N

Origin of Product

United States

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